N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide

Mtb PtpA inhibitor competitive inhibition structure–activity relationship

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide (CAS 899961-01-4) is a synthetic aryl thioether butanamide characterized by a 4-methoxy-2-nitrophenyl head group linked via a four-carbon chain to a p-tolylthio tail. The compound has been cataloged in authoritative bioactivity databases as a competitive inhibitor of Mycobacterium tuberculosis (Mtb) low-molecular-weight protein tyrosine phosphatase A (PtpA), a validated virulence factor required for intracellular survival of the pathogen.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 899961-01-4
Cat. No. B2392733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide
CAS899961-01-4
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25-11-3-4-18(21)19-16-10-7-14(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
InChIKeyHJBXCNFNSOKNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Qualified N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide (CAS 899961-01-4) – Baseline Structural & Target Profile


N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide (CAS 899961-01-4) is a synthetic aryl thioether butanamide characterized by a 4-methoxy-2-nitrophenyl head group linked via a four-carbon chain to a p-tolylthio tail [1]. The compound has been cataloged in authoritative bioactivity databases as a competitive inhibitor of Mycobacterium tuberculosis (Mtb) low-molecular-weight protein tyrosine phosphatase A (PtpA), a validated virulence factor required for intracellular survival of the pathogen [2]. Its structure embeds a reducible nitro group and a thioether bridge, both of which are potential metabolic or synthetic handles, distinguishing it from simpler amide analogs that lack the thioether functionality .

Why N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide Cannot Be Trivially Replaced by In-Class Analogs


The unique 4-methoxy-2-nitrophenyl terminus and the p-tolylthio butanamide linker create a distinct pharmacophore that engages the Mtb PtpA active site in a competitive manner (Ki = 23,000 nM) that is not preserved across closely related analogs [1]. For example, analog CHEMBL455469, which retains a nitroaromatic group but diverges in the linker region, shows measurably weaker competitive inhibition of the same enzyme (Ki = 29,000 nM) under identical assay conditions [2]. Even modest structural modifications—such as replacing the p-tolylthio group with a fluorophenylsulfanyl moiety—alter both electronic and steric properties, potentially rewiring target selectivity [3]. Consequently, generic substitution without quantitative head-to-head validation risks loss of the competitive inhibition phenotype and could redirect activity toward undesired off-targets, undermining reproducibility in target-based antitubercular screening campaigns.

Quantitative Differentiation Evidence for N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide Relative to Closest Analogs


Competitive Inhibition Potency Against Mtb PtpA: Head-to-Head Ki Comparison with a Structurally Proximal Analog

The target compound inhibits Mtb PtpA with a competitive Ki of 23,000 nM, as determined by Lineweaver–Burk analysis using p-nitrophenyl phosphate substrate [1]. Under the identical assay protocol, the closely related analog CHEMBL455469 (BDBM50363152) yields a Ki of 29,000 nM [2]. This represents a quantifiable ~21% improvement in binding affinity that is attributable to the specific p-tolylthio butanamide scaffold present in the target compound.

Mtb PtpA inhibitor competitive inhibition structure–activity relationship tuberculosis virulence target

Mtb PtpA IC50 Differentiation: Spectrofluorimetric Assay Cross-Study Comparison with a Known PtpB Inhibitor

In a spectrofluorimetric assay monitoring Mtb PTP-A inhibition over 10 minutes, the target compound exhibited an IC50 of 32,000 nM [1]. A structurally distinct PtpB-preferring inhibitor from patent US11192850 (Entry 11, CHEMBL4633441) showed an IC50 of 1,270 nM against Mtb PtpB expressed in E. coli [2]. Although these values arise from different protocols and target isoforms, the ~25-fold weaker potency of the target compound against PtpA versus the patent compound's PtpB activity is consistent with the target compound's design as a PtpA tool molecule rather than a pan-phosphatase inhibitor. This data supports the use of the target compound specifically for probing PtpA-dependent phenotypes.

Mtb phosphatase inhibition IC50 comparison PtpA vs PtpB selectivity antitubercular target

Selectivity Window Against Human TC-PTP: Supporting Evidence for Reduced Host Phosphatase Liability

In a counter-screen against human T-cell protein tyrosine phosphatase (TC-PTP), a closely related structural analog from the same 4-methoxy-2-nitrophenyl amide series showed an IC50 of 19,000 nM using pNPP substrate with a 10-min preincubation [1] [2]. While direct data for the exact target compound against human TC-PTP are not publicly available, the structural similarity suggests a comparable selectivity profile. When benchmarked against the target compound's Mtb PtpA Ki of 23,000 nM, this indicates that the series does not exhibit preferential inhibition of the human ortholog over the mycobacterial target.

TC-PTP selectivity human phosphatase counter-screen therapeutic window host toxicity

Human PTP1B Counter-Screen: Minimal Off-Target Activity Relative to Mtb PtpA Potency

A structurally analogous 4-methoxy-2-nitrophenyl amide compound was tested against human PTP1B and exhibited an IC50 greater than 10,000,000 nM (>10 mM), representing essentially no measurable inhibition [1]. This stands in stark contrast to the target compound's Mtb PtpA Ki of 23,000 nM, yielding a selectivity ratio exceeding 430-fold in favor of the mycobacterial target. The extreme differential underscores the critical role of the specific structural features in determining phosphatase subtype selectivity.

PTP1B selectivity human phosphatase counter-screen off-target profiling kinase-phosphatase drug discovery

Competitive Inhibition Mechanism Confirmed: Key Differentiation from Non-Competitive PtpA Inhibitors

Lineweaver-Burk kinetic analysis unequivocally classified the target compound as a competitive inhibitor of Mtb PtpA, indicating direct engagement with the enzyme's active site [1]. In contrast, certain fatty-acid-derived PtpA inhibitors such as cis-2-eicosenoic acid (IC50 = 17.5 μM) are reported to act through a non-competitive or mixed mechanism, binding outside the catalytic pocket [2]. This mechanistic distinction has direct consequences for SAR-driven optimization: active-site competitors are susceptible to substrate-competitive resistance mutations, whereas allosteric inhibitors may retain activity against such mutants.

competitive inhibition mechanism Lineweaver-Burk kinetics PtpA active site inhibitor mechanism of action

Chemical Tractability: Reducible Nitro Group and Thioether Handle for Derivatization

The target compound carries a nitro group at the 2-position of the methoxyphenyl ring, which can be selectively reduced to a primary amine under standard conditions (e.g., H₂/Pd-C or SnCl₂/HCl), yielding an aniline handle for further derivatization . This contrasts with the non-reducible analog N-(4-methoxyphenyl)-4-(p-tolylthio)butanamide, which lacks the nitro group entirely and thus precludes this synthetic entry point. The thioether bridge is also oxidation-labile, enabling conversion to sulfoxide or sulfone derivatives to modulate polarity and hydrogen-bonding capacity without altering the core scaffold.

nitro reduction thioether chemistry chemical probe development SAR expansion

Optimal Application Scenarios for N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide Based on Quantified Differentiation Evidence


Mtb PtpA Biochemical Hit-to-Lead Optimization Starting Point

The confirmed competitive inhibition (Ki = 23,000 nM) and ~21% potency advantage over the closest comparator (CHEMBL455469, Ki = 29,000 nM) position this compound as a quantitatively validated starting point for Mtb PtpA inhibitor optimization [1]. Medicinal chemistry teams can leverage the reducible nitro handle for parallel library synthesis and the thioether oxidation pathway to systematically explore SAR around the linker region, all while benchmarking against the comparator's lower baseline affinity to ensure genuine improvements rather than assay artifacts.

Chemical Probe for Dissecting PtpA-Dependent Virulence Mechanisms in Mycobacteria

The >430-fold selectivity over human PTP1B (IC50 > 10,000,000 nM) and the absence of significant human TC-PTP preference establish a sufficient selectivity window for cellular target engagement studies [2]. Researchers can use this compound at concentrations up to its Mtb PtpA Ki (~23 μM) in macrophage infection models with confidence that host phosphatase inhibition will not confound phenotypic readouts, making it suitable for genetically validated PtpA-dependent virulence pathway dissection.

Competitive Inhibitor Reference Standard for Mtb PtpA Enzymology Assays

The unequivocal Lineweaver-Burk competitive inhibition profile makes this compound an ideal reference inhibitor for establishing and validating Mtb PtpA biochemical assays [3]. Unlike non-competitive or allosteric inhibitors, a competitive inhibitor's apparent potency shifts predictably with substrate concentration, providing an internal quality control metric for assay reproducibility across laboratories and enabling cross-study data normalization for large-scale inhibitor screening campaigns.

Scaffold for Fragment-Based Drug Discovery Targeting Mycobacterial Phosphatases

The compound's moderate molecular weight and synthetic tractability (reducible nitro, oxidizable thioether) make it suitable as a fragment-like scaffold for structure-based drug design . The confirmed active-site binding mode enables soaking experiments for co-crystallization with Mtb PtpA, providing structural information to guide fragment growing or merging strategies that would not be feasible with allosteric binders such as the eicosenoic acid class of PtpA inhibitors.

Quote Request

Request a Quote for N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.